4-Bromo-5-sulfamoylthiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4BrNO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonation and carboxylation reactions. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: The brominated thiophene undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.
Carboxylation: The sulfonated product is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of thiophene derivatives with reduced functional groups.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-Bromo-5-sulfamoylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the bromine and sulfonamide groups.
5-Bromoindole-2-carboxylic acid: Similar in having a bromine and carboxylic acid group but differs in the core structure (indole vs. thiophene).
4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid: Another brominated thiophene derivative with additional functional groups
Uniqueness: 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is unique due to its combination of bromine, sulfonamide, and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-bromo-5-sulfamoylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLPOMXIQVDNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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